Cas no 91159-88-5 (1H-Benzotriazole-5-sulfonic acid)

1H-Benzotriazole-5-sulfonic acid structure
91159-88-5 structure
商品名:1H-Benzotriazole-5-sulfonic acid
CAS番号:91159-88-5
MF:C6H5N3O3S
メガワット:199.187
MDL:MFCD11850637
CID:4308127
PubChem ID:14047639

1H-Benzotriazole-5-sulfonic acid 化学的及び物理的性質

名前と識別子

    • 1H-Benzotriazole-5-sulfonic acid
    • 5-Sulfobenzotriazole
    • 1H-Benzotriazole-6-sulfonic acid
    • 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid
    • 2H-1,2,3-benzotriazole-5-sulfonic acid
    • DB-216117
    • 91159-88-5
    • 1H-1,2,3-benzotriazole-6-sulfonic acid
    • SCHEMBL1156233
    • 2H-benzotriazole-5-sulfonic acid
    • SCHEMBL12849326
    • MFCD11850637
    • MDL: MFCD11850637
    • インチ: InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12)
    • InChIKey: VFWJHCOPTQCMPO-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1=CC=C2N=NNC2=C1)(O)=O

計算された属性

  • せいみつぶんしりょう: 199.00516220g/mol
  • どういたいしつりょう: 199.00516220g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 104Ų

じっけんとくせい

  • 密度みつど: 1.792±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、

1H-Benzotriazole-5-sulfonic acid セキュリティ情報

1H-Benzotriazole-5-sulfonic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625245-5g
1H-benzo[d][1,2,3]triazole-6-sulfonic acid
91159-88-5 98%
5g
¥12877.00 2024-04-25
Ambeed
A1371174-1g
1H-Benzo[d][1,2,3]triazole-6-sulfonic acid
91159-88-5 98+%
1g
$119.0 2023-01-16
Ambeed
A1371174-5g
1H-Benzo[d][1,2,3]triazole-6-sulfonic acid
91159-88-5 98+%
5g
$1271.0 2024-04-16
AstaTech
C16678-0.25/G
1H-BENZO[D][1,2,3]TRIAZOLE-6-SULFONIC ACID
91159-88-5 97%
0.25g
$163 2023-09-19
AstaTech
C16678-5/G
1H-BENZO[D][1,2,3]TRIAZOLE-6-SULFONIC ACID
91159-88-5 97%
5g
$959 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625245-250mg
1H-benzo[d][1,2,3]triazole-6-sulfonic acid
91159-88-5 98%
250mg
¥2583.00 2024-04-25
Ambeed
A1371174-250mg
1H-Benzo[d][1,2,3]triazole-6-sulfonic acid
91159-88-5 98+%
250mg
$48.0 2023-01-16
1PlusChem
1P01V5T1-1g
1H-Benzo[d][1,2,3]triazole-6-sulfonic acid
91159-88-5 97%
1g
$391.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625245-1g
1H-benzo[d][1,2,3]triazole-6-sulfonic acid
91159-88-5 98%
1g
¥4609.00 2024-04-25
AstaTech
C16678-1/G
1H-BENZO[D][1,2,3]TRIAZOLE-6-SULFONIC ACID
91159-88-5 97%
1g
$320 2023-09-19

1H-Benzotriazole-5-sulfonic acid 関連文献

1H-Benzotriazole-5-sulfonic acidに関する追加情報

Introduction to 1H-Benzotriazole-5-sulfonic Acid (CAS No. 91159-88-5)

1H-Benzotriazole-5-sulfonic acid, identified by the chemical compound code CAS No. 91159-88-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This sulfonated derivative of benzotriazole exhibits unique structural and functional properties, making it a valuable intermediate in the development of various chemical entities, particularly in medicinal chemistry. The sulfonic acid moiety introduces polarity and reactivity, enabling its use in diverse synthetic applications, including the preparation of metal-organic frameworks (MOFs) and as a ligand in coordination chemistry.

The structure of 1H-Benzotriazole-5-sulfonic acid consists of a benzotriazole core substituted with a sulfonic acid group at the 5-position. This arrangement imparts both hydrophilic and aromatic characteristics, facilitating its solubility in polar solvents while maintaining interactions with aromatic or transition metal centers. The compound’s versatility stems from its ability to act as a chelating agent, forming stable complexes with metals such as copper, zinc, and palladium. These complexes have been explored in catalytic processes and as potential therapeutic agents.

In recent years, 1H-Benzotriazole-5-sulfonic acid has been studied for its role in pharmaceutical applications. Its derivatives have been investigated as inhibitors of various enzymatic pathways, demonstrating promise in preclinical trials for treating inflammatory and infectious diseases. The sulfonic acid group enhances binding affinity by participating in hydrogen bonding interactions with biological targets, making it an attractive scaffold for drug design. Additionally, the benzotriazole moiety is known for its antimicrobial properties, further extending the compound’s utility in medicinal chemistry.

From a synthetic perspective, CAS No. 91159-88-5 serves as a key building block in organic synthesis. The presence of both the benzotriazole ring and the sulfonic acid group allows for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These transformations enable the creation of complex molecules with tailored properties for applications in materials science and nanotechnology. For instance, metal complexes derived from this compound have been employed in the construction of MOFs, which are being explored for gas storage, separation technologies, and sensing applications.

The chemical reactivity of 1H-Benzotriazole-5-sulfonic acid also makes it relevant in environmental chemistry. Its derivatives have been used as corrosion inhibitors due to their ability to form protective layers on metal surfaces. Furthermore, research indicates that certain benzotriazole-based compounds exhibit photoreactivity, making them candidates for photochemical processes such as photocatalysis and light-emitting devices.

Advances in computational chemistry have further illuminated the potential of CAS No. 91159-88-5 in drug discovery. Molecular modeling studies suggest that its derivatives can modulate protein-protein interactions by binding to specific pockets on target proteins. This capability is particularly valuable in developing targeted therapies for diseases such as cancer and neurodegenerative disorders. The sulfonic acid group’s role in modulating solubility and bioavailability also enhances drug-like properties, contributing to improved pharmacokinetics.

In industrial applications, 1H-Benzotriazole-5-sulfonic acid is utilized as an additive in specialty chemicals where its chelating properties are beneficial. For example, it has been incorporated into formulations used for water treatment to prevent scaling by sequestering metal ions that would otherwise precipitate as insoluble salts. The compound’s stability under various conditions also makes it suitable for long-term storage and transport without degradation.

The future prospects of CAS No. 91159-88-5 are promising, with ongoing research exploring novel derivatives and applications. Innovations in green chemistry aim to develop more sustainable synthetic routes for producing this compound while minimizing environmental impact. Additionally, interdisciplinary collaborations between chemists and biologists are expected to yield new insights into its biological activities and therapeutic potential.

Overall, 1H-Benzotriazole-5-sulfonic acid represents a versatile compound with broad utility across multiple scientific domains. Its unique structural features enable diverse applications ranging from pharmaceuticals to materials science and environmental technology. As research continues to uncover new possibilities for this molecule, its significance is likely to grow further within the chemical community.

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